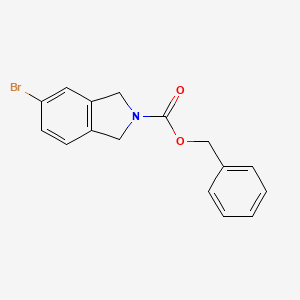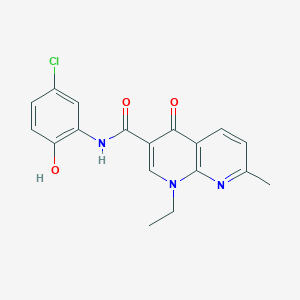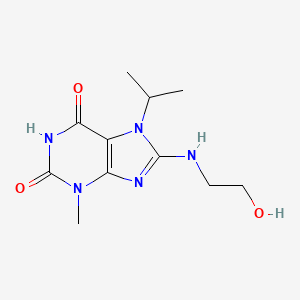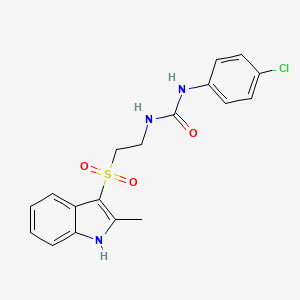![molecular formula C18H17N3O2 B2764140 N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-72-7](/img/structure/B2764140.png)
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMBOA, is an organic compound that belongs to the class of benzoxazinoids. It is a naturally occurring secondary metabolite found in many plant species, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in various scientific fields, including agriculture, medicine, and biochemistry.
Aplicaciones Científicas De Investigación
Electroluminescent Materials
The compound’s unique structure and electronic properties make it suitable for use in electroluminescent devices. Researchers have explored its potential as an emissive layer in polymer light-emitting diodes (PLEDs). For instance, copolymers derived from this compound have been investigated for their electroluminescence performance . By optimizing cathode architectures and electron injection, it’s possible to enhance the efficiency of PLEDs.
Electrogenerated Chemiluminescence (ECL)
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide: has been studied for its electrogenerated chemiluminescence (ECL) properties. ECL refers to light emission resulting from electrochemical reactions. This compound, specifically the organic dye bis[4-(dimethylamino)phenyl]squaraine (BDPSQ), exhibits strong ECL. Applications include ECL-based analysis and imaging .
Organic Synthesis
Researchers have synthesized novel organic compounds based on this structure. For example, the compound (E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide , also known as Quinolinecarboxamide Chalcone (QCC), was prepared using aldol condensation and carboxamide formation methods. Spectral studies and solvent-dependent behavior have been explored .
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSJXZZNCAUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2764057.png)
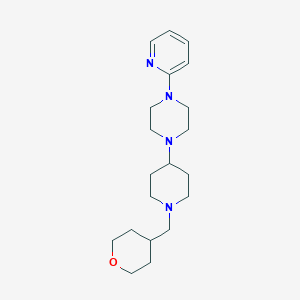
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)
